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Compound of Interest

Compound Name: 2,5-Dimethylfuran-3-thiol

Cat. No.: B1359916

An In-Depth Technical Guide to the Flavoring Agent 2-Acetyl-5-methylthiophene (FEMA No.
4643)

Introductory Note on Nomenclature

This guide provides a comprehensive technical overview of the flavoring agent 2-Acetyl-5-
methylthiophene. It is important to clarify a potential discrepancy in its numerical designation.
While the query specified FEMA number 3451, that number is assigned to the substance 2,5-
dimethyl-3-furanthiol. The compound detailed herein, 2-Acetyl-5-methylthiophene, is a widely
recognized and evaluated flavoring agent assigned FEMA Number 4643 by the Flavor and
Extract Manufacturers Association. Given its established use and robust safety profile, this
guide will focus exclusively on this substance.

This document is intended for researchers, scientists, and drug development professionals,
offering in-depth information on the chemical properties, synthesis, application, and regulatory
framework governing this important flavor ingredient. As a key component in various flavor
systems, a thorough understanding of its characteristics is essential for effective and safe
product development.

Section 1: Chemical Identity and Structure

2-Acetyl-5-methylthiophene is an aromatic ketone and a member of the thiophene chemical
class. The presence of the sulfur-containing thiophene ring is fundamental to its characteristic
sensory properties. Its identity is established by several key international identifiers.
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Identifier Value
Chemical Name 2-Acetyl-5-methylthiophene
IUPAC Name 1-(5-methylthiophen-2-yl)ethanone

1-(5-Methyl-2-thienyl)ethanone, Methyl 5-
Synonyms methyl-2-thienyl ketone, 5-Methyl-2-

acetylthiophene

CAS Number 13679-74-8
FEMA Number 4643
JECFA Number 2107

EC Number 237-181-2

The molecule's structure consists of a five-membered thiophene ring substituted at the 2-
position with an acetyl group and at the 5-position with a methyl group.

Caption: 2D Structure of 2-Acetyl-5-methylthiophene.

Section 2: Physicochemical Properties

The physical and chemical properties of a flavoring agent are critical determinants of its
stability, solubility, and performance within a food matrix. 2-Acetyl-5-methylthiophene is a
relatively stable compound under typical food processing conditions. Its low melting point
signifies that it may exist as either a pale yellow liquid or a crystalline solid depending on the
ambient storage temperature.
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Property Value Source
Molecular Formula C7HsOS
Molecular Weight 140.20 g/mol

Colourless to pale yellow liquid

Appearance ]

to crystalline powder
Melting Point 24 - 28 °C (75 - 82 °F)
Boiling Point 232 - 234 °C @ 760 mmHg

65-67 °C @ 1 mmHg

Density 1.120-1.130 g/mL @ 20 °C
Refractive Index 1.557-1.567 @ 20 °C
. 95.56 °C (204.00 °F) [Closed
Flash Point
Cup]
Solubility Very slightly soluble in water

Expert Interpretation: The high boiling point indicates low volatility at room temperature, which
contributes to its flavor stability during processing and storage. Its limited water solubility is
typical for aromatic ketones and necessitates the use of appropriate solvents or carriers (e.g.,
ethanol, propylene glycol, or oil-based systems) for homogeneous incorporation into agueous
food products. This property is a key consideration in the formulation of liquid flavor emulsions
or spray-dried powders.

Section 3: Occurrence and Synthesis
Natural Occurrence

2-Acetyl-5-methylthiophene has been identified as a naturally occurring volatile compound in
roasted coffee, specifically in both Coffea arabica and Coffea canephora (Robusta) varieties.
Its presence is a direct result of the complex chemical transformations that occur during the
roasting of coffee beans. The formation mechanism is attributed to the Maillard reaction, a non-
enzymatic browning reaction between amino acids (particularly sulfur-containing ones like
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cysteine) and reducing sugars at high temperatures. This genesis is crucial for its characteristic

roasted and savory notes, making it a key contributor to the overall coffee aroma profile.

Commercial Synthesis Workflow

For commercial applications, 2-Acetyl-5-methylthiophene is produced synthetically to ensure

high purity, consistent quality, and scalability. The most common and industrially viable method

is the Friedel-Crafts acylation of 2-methylthiophene. This electrophilic aromatic substitution

reaction provides a direct and efficient pathway to the target molecule.

Caption: Generalized workflow for the synthesis of 2-Acetyl-5-methylthiophene.

Experimental Protocol: Friedel-Crafts Acylation

Reaction Setup: A suitable reaction vessel is charged with a non-reactive solvent (e.g.,
dichloromethane) and the Lewis acid catalyst (e.g., aluminum chloride) under an inert
atmosphere (e.g., nitrogen) and cooled.

Reagent Addition: 2-Methylthiophene is added to the stirred suspension. Subsequently, the
acetylating agent (e.g., acetic anhydride or acetyl chloride) is added dropwise, maintaining a
controlled low temperature to manage the exothermic reaction.

Reaction Monitoring: The reaction is allowed to proceed to completion, which is monitored by
an appropriate analytical technique such as Gas Chromatography (GC) or Thin Layer
Chromatography (TLC).

Quenching: The reaction mixture is carefully quenched by pouring it onto a mixture of ice and
concentrated hydrochloric acid to decompose the aluminum chloride complex.

Extraction & Washing: The organic layer is separated, washed sequentially with dilute acid,
water, a neutralizing agent (e.g., sodium bicarbonate solution), and finally with brine.

Drying and Concentration: The washed organic layer is dried over an anhydrous salt (e.qg.,
magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

Purification: The resulting crude product is purified, typically by vacuum distillation, to yield
high-purity 2-Acetyl-5-methylthiophene.
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The choice of catalyst, solvent, and reaction temperature are critical parameters that are
optimized to maximize yield and minimize the formation of isomeric byproducts. This self-
validating protocol, with in-process controls via chromatography, ensures a final product that
meets the stringent purity requirements for food-grade flavoring agents.

Section 4: Flavor Profile and Applications

The sensory profile of 2-Acetyl-5-methylthiophene is its most defining feature for industrial
applications. It is described as having a roasted, nutty aroma with sweet and sometimes floral
undertones. The sulfur atom in the thiophene ring is a key contributor to the roasted, almost
meaty character, while the acetyl group provides a balancing sweetness.

This unique profile makes it a highly versatile ingredient in flavor creation for a wide range of
products:

e Beverages: Enhancing the roasted character of coffee and chocolate flavors.
o Bakery: Adding nutty and toasted notes to bread, biscuits, and breakfast cereals.

e Savory Products: Providing a foundational roasted, savory note in soups, sauces, meat
seasonings, and snack foods.

o Confectionery: Creating complex nutty profiles, such as hazelnut or almond, in combination
with other flavor components.

The causality behind its effectiveness lies in its ability to mimic compounds formed during
cooking and roasting processes. For flavor chemists, it serves as a powerful building block,
providing an authentic "browned" character that is difficult to achieve through other means. Its
use is governed by the principle of quantum satis, meaning it is used at the minimum level
necessary to achieve the desired technical or flavoring effect.

Section 5: Safety and Regulatory Framework

The use of 2-Acetyl-5-methylthiophene as a flavoring agent is supported by a robust and
internationally recognized safety evaluation framework. This framework is a self-validating
system where independent expert panels review all available scientific data to make a
determination on safety.
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GRAS Determination

In the United States, 2-Acetyl-5-methylthiophene is designated as Generally Recognized as
Safe (GRAS) under its conditions of intended use as a flavoring substance. This determination
is made by the independent Expert Panel of the Flavor and Extract Manufacturers Association
(FEMA). The FEMA GRAS™ status is recognized by the U.S. Food and Drug Administration
(FDA), and the substance is included in the FDA's official inventory of "Substances Added to
Food".

International Evaluations

The Joint FAO/WHO Expert Committee on Food Additives (JECFA), an international scientific
body, has also evaluated this substance. JECFA's safety assessment is a cornerstone of global
food standards, utilized by the Codex Alimentarius Commission.

Regulatory Body /

. . Identifier | Status Key Finding
Designation
Generally Recognized as Safe
FEMA GRAS No. 4643 _
for use as a flavoring agent.
"No safety concern at current
levels of intake when used as
JECFA Flavor No. 2107 ]
a flavouring agent." (76th
Meeting, 2012).
Listed as a FLAVORING
U.S. FDA 21 CFR 170.3

AGENT OR ADJUVANT.

Toxicological Summary

The JECFA evaluation, which represents a comprehensive review of all available toxicological
data, is the most authoritative assessment of its safety. The conclusion of "no safety concern”
Is based on the substance's chemical structure, its known metabolic pathways (which are
common to other simple ketones and thiophenes), low estimated dietary intake, and the results
of toxicological studies. While primary hazard screening may classify the neat substance as an
irritant, this is typical for many concentrated organic compounds and is not a concern at the
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very low levels used in food. The established GRAS status confirms its safety for consumers
when used as intended in food products.

Conclusion

2-Acetyl-5-methylthiophene (FEMA No. 4643) is a well-characterized flavoring agent with
significant utility in the food and beverage industry. Its distinct roasted, nutty flavor profile,
derived from its unique thiophene structure, makes it invaluable for creating authentic cooked
flavors. Supported by a robust history of safe use and positive evaluations by both U.S. (FEMA)
and international (JECFA) regulatory bodies, it remains a trusted and effective tool for flavor
scientists and product developers. This guide provides the core technical and regulatory
information necessary for its informed and appropriate application.

¢ To cite this document: BenchChem. [FEMA number 3451 flavoring agent information].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359916#fema-number-3451-flavoring-agent-
information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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